molecular formula C20H23N3O5S2 B2981605 2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207022-45-4

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2981605
CAS RN: 1207022-45-4
M. Wt: 449.54
InChI Key: OWPGDANLXXDPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibitors

A series of analogs similar to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), were synthesized to identify more potent GLS inhibitors with improved drug-like properties. One such analog demonstrated similar potency to BPTES, better solubility, and the ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial Activity

New pyridine derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds showed potential as antimicrobial agents, indicating their importance in addressing microbial resistance (Patel & Agravat, 2007).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors

Investigations into various 6,5-heterocycles led to the identification of analogs that retain in vitro potency and in vivo efficacy against PI3Kα and mTOR, showing promise for therapeutic interventions in cancer (Stec et al., 2011).

Anticancer and Antimicrobial Agents

New lipophilic acetamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds displayed broad-spectrum antibacterial activity and appreciable antifungal activity, as well as significant anticancer effects against various cancer lines, highlighting their potential as dual-function therapeutic agents (Ahmed et al., 2018).

Antimalarial and COVID-19 Research

Sulfonamide derivatives were explored for their antimalarial activity and potential use against COVID-19. One compound exhibited excellent antimalarial activity with promising selectivity, and molecular docking studies suggested its efficacy against key proteins in SARS-CoV-2, indicating a potential therapeutic role in treating COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[4-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-18(21-14-17-3-2-11-29-17)13-15-6-8-16(9-7-15)22-30(27,28)12-10-23-19(25)4-1-5-20(23)26/h2-3,6-9,11,22H,1,4-5,10,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPGDANLXXDPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(2,6-dioxopiperidin-1-yl)ethylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

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